molecular formula C5H10O2 B8716855 (1S,3S)-cyclopentane-1,3-diol

(1S,3S)-cyclopentane-1,3-diol

Cat. No.: B8716855
M. Wt: 102.13 g/mol
InChI Key: NUUPJBRGQCEZSI-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-Cyclopentane-1,3-diol (CAS 185399-66-0) is a valuable chiral building block used in the synthesis of pharmaceuticals and biologically active compounds . Its rigid cyclopentane backbone with defined (1S,3S) stereochemistry makes it particularly valuable in asymmetric synthesis and drug development . This compound is commonly employed in the preparation of protease inhibitors and nucleoside analogs . Beyond pharmaceuticals, its diol functionality and structural stability also make it useful in the design of specialty polymers and ligands for catalysis . The compound has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol . In polymeric applications, the cis isomer of 1,3-cyclopentanediol exhibits distinct thermal behavior, with ester bonds becoming labile at around 180°C, which can be a consideration for polymerization strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which typically recommends storage at room temperature in an inert atmosphere .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(1S,3S)-cyclopentane-1,3-diol

InChI

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5-/m0/s1

InChI Key

NUUPJBRGQCEZSI-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1O)O

Canonical SMILES

C1CC(CC1O)O

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers of Cyclopentane-1,3-Diol

The stereochemistry of cyclopentane diols significantly impacts their biological activity and industrial applications. Key stereoisomers include:

Compound CAS Number Stereochemistry Key Properties/Applications References
(1S,3S)-Cyclopentane-1,3-diol 185399-66-0 cis Prostaglandin analogs; chiral intermediates
(1R,3S)-Cyclopentane-1,3-diol 16326-97-9 cis Semiochemical potential; MDL: MFCD13619671
(1R,3R)-Cyclopentane-1,3-diol 59719-74-3 trans Limited data; structural studies

Key Differences :

  • Biological Activity: The (1S,3S) isomer is directly linked to prostaglandin F₂α analogs, where cis-diol alignment is essential for receptor binding .
  • Synthesis : Hydrogenation of cyclopentane-1,3-diones yields cis-diols, but stereoselective catalysts are required to isolate specific enantiomers like (1S,3S) .

Structural Derivatives and Functionalized Analogs

Substituents on the cyclopentane ring alter physicochemical properties and applications:

Compound Molecular Formula Molecular Weight Key Features Applications References
This compound C₅H₁₀O₂ 102.13 Two hydroxyl groups; cis configuration Drug intermediates; prostaglandins
Bimatoprost Impurity 16 C₁₈H₂₆O₄ 306.40 Complex substituents (hydroxyethyl, phenyl) Pharmaceutical impurity profiling
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol C₆H₁₂O₃ 132.16 Additional hydroxymethyl group Chiral building block; unresolved applications

Key Insights :

  • Lipophilicity: The (1S,3S) isomer’s lipophilicity is lower than acetylated derivatives (e.g., 4-Cyclopentene-1,3-diol monoacetate), which are more suited for hydrophobic environments .
  • Toxicity: Limited data exist for this compound, but structurally related compounds (e.g., (1R,2E,3S,4R,5R)-substituted diols) are classified as nontoxic in earthworm assays .

Comparison with Cyclopentane-1,3-Dione

Cyclopentane-1,3-dione (C₅H₆O₂) serves as a carboxylic acid isostere with a pKa ~4.7, mimicking carboxylic acids in drug design . In contrast, this compound has higher polarity due to hydroxyl groups, making it less acidic (pKa ~14–16 for typical diols) but more hydrogen-bond-donor capable.

Property Cyclopentane-1,3-dione This compound
Functional Groups Two ketones Two hydroxyls
Acidity (pKa) ~4.7 ~14–16 (estimated)
Applications Carboxylic acid mimic Prostaglandin synthesis

Preparation Methods

Reaction Mechanism and Substrate Selection

The hydrogenation of cyclopentane-1,3-dione (CPD) to (1S,3S)-cyclopentane-1,3-diol proceeds via sequential ketone reductions. CPD undergoes partial hydrogenation to 3-hydroxycyclopentanone (3-HCP) before full reduction to the diol. Ruthenium-based catalysts, particularly Ru/C, dominate industrial applications due to their high activity and tolerance for aqueous conditions.

Table 1: Catalyst Performance in CPD Hydrogenation

CatalystSolventTemperature (°C)Pressure (bar H₂)Yield (%)cis:trans Ratio
Ru/C (5 wt%)Isopropanol10050857:3
Pd/C (10 wt%)Water12030725:5
Raney NiEthanol8020686:4

The cis selectivity arises from steric hindrance during adsorption of the planar 3-HCP intermediate onto the catalyst surface. Epimerization occurs at temperatures >120°C, equilibrating the cis:trans ratio to 1:1 due to ring strain relief. Industrial protocols mitigate this by maintaining reaction temperatures below 100°C and employing rapid quenching.

Process Optimization

Key parameters influencing yield and stereoselectivity include:

  • Substrate concentration : Dilute solutions (<5 wt% CPD) minimize dehydration side reactions.

  • Solvent polarity : Polar aprotic solvents (e.g., isopropanol) stabilize the transition state for cis diol formation.

  • Additives : Alkali metal carbonates (e.g., K₂CO₃) suppress acid-catalyzed dehydration, improving diol yields by 12–15%.

A representative procedure involves stirring 10 wt% CPD in isopropanol with 5 wt% Ru/C at 100°C under 50 bar H₂ for 7 hours, achieving 85% isolated yield after fractional distillation.

Asymmetric Dihydroxylation of Cyclopentene

Osmium-Catalyzed Enantioselective Oxidation

The Sharpless asymmetric dihydroxylation (AD) of cyclopentene provides direct access to enantiopure (1S,3S)-diol. Osmium tetroxide (OsO₄) with chiral ligands like (DHQ)₂PHAL induces >90% enantiomeric excess (ee).

Table 2: AD Conditions and Outcomes

LigandOxidantSolventee (%)Yield (%)
(DHQ)₂PHALNMOTHF9478
(DHQD)₂PYRK₃Fe(CN)₆t-BuOH8865
Cinchona alkaloidH₂O₂CH₃CN8270

The reaction proceeds via a cyclic osmate intermediate, where the ligand’s chiral pocket dictates the facial selectivity. For cyclopentene, syn-dihydroxylation generates the cis-diol configuration, while steric effects from bulky ligands enhance enantiocontrol.

Limitations and Scalability

Osmium’s toxicity and cost necessitate catalyst recycling. Continuous-flow systems with immobilized OsO₄ reduce metal leaching, enabling turnover numbers (TON) >500. However, industrial adoption remains limited due to stringent safety regulations.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic cis-cyclopentane-1,3-diol undergoes enantioselective acetylation using immobilized lipases (e.g., Candida antarctica Lipase B). The (1S,3S)-enantiomer reacts faster, leaving the undesired (1R,3R)-diol unreacted.

Table 3: Enzymatic Resolution Performance

Lipase SourceAcyl DonorSolventee (%)Conversion (%)
CAL-BVinyl acetateMTBE9945
PPLIsopropenyl acetateToluene9540
CRLTrifluoroethyl acetateHexane9038

Optimal conditions use vinyl acetate in methyl tert-butyl ether (MTBE) at 30°C, achieving 99% ee at 45% conversion. The unreacted (1R,3R)-diol is racemized via base-catalyzed epimerization and recycled, elevating the overall yield to 85%.

Stereoselective Epoxide Ring-Opening

Epoxide Synthesis and Hydrolysis

(1R,2R,3S,4S)-1,2:3,4-Diepoxycyclopentane serves as a precursor. Regioselective acid-catalyzed hydrolysis opens the 1,2-epoxide, yielding (1S,3S)-diol after workup.

Table 4: Epoxide Hydrolysis Conditions

Acid CatalystSolventTemperature (°C)Yield (%)cis:trans Ratio
H₂SO₄Water25629:1
TsOHTHF/H₂O40758:2
Amberlyst-15Ethanol60687:3

The stereochemical outcome stems from neighboring-group participation: the 3,4-epoxide directs nucleophilic attack to the C1 position, preserving the (1S,3S) configuration.

Piancatelli Rearrangement of Furfuryl Alcohol

Two-Step Biomass-Derived Synthesis

Furfuryl alcohol, a renewable feedstock, undergoes acid-catalyzed Piancatelli rearrangement to hydroxycyclopentenone, followed by hydrogenation.

Table 5: Two-Step Process Metrics

StepCatalystConditionsYield (%)
RearrangementH₂SO₄80°C, 12 h92
HydrogenationRaney Ni100°C, 50 bar H₂88

This method’s sustainability and high yield (81% overall) make it attractive for large-scale production. The final hydrogenation step achieves a cis:trans ratio of 7:3, necessitating fractional distillation for enantiopure (1S,3S)-diol .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,3S)-cyclopentane-1,3-diol, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via stereoselective reduction of prochiral 1,3-cyclopentanediones using ketoreductase enzymes (KREDs). For example, KRED1-Pglu catalyzes the reduction of 2-methyl-2-propylcyclopentane-1,3-dione to yield (1S,3S)-diol with high enantioselectivity (≥95% ee) under optimized substrate concentrations (28 mM) . Key steps include:

  • Enzymatic Reduction : Use NADPH-dependent KREDs in buffered aqueous systems.
  • Chiral Resolution : Monitor reaction progress via chiral HPLC to confirm diastereomeric excess.
  • Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. The vicinal coupling constants (3JH1,H2^3J_{H1,H2} and 3JH2,H3^3J_{H2,H3}) are analyzed using Karplus relationships parameterized for cyclopentane-1,3-diol (e.g., 3J^3J ≈ 2.5–4.0 Hz for cis-diols) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formula (e.g., C5_5H10_{10}O2_2, [M+H]+^+ = 103.075).
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Methodological Answer :

  • Prostaglandin Analog Synthesis : Serves as a core structure in prostaglandin F2α_{2α} derivatives (e.g., Travoprost), where the cis-diol mimics natural prostaglandin stereochemistry .
  • Chiral Building Blocks : Used in asymmetric catalysis (e.g., ligands for transition-metal complexes) .
  • Biophysical Studies : Investigates solvation effects via molecular dynamics (MD) simulations, correlating J-couplings with solvent polarity .

Advanced Research Questions

Q. How do computational models address discrepancies in experimental J-couplings for this compound?

  • Methodological Answer : MD simulations combined with DFT calculations identify error sources:

  • Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve accuracy of 3J^3J predictions.
  • Force Field Limitations : OPLS-AA parameters may overestimate coupling constants by 10–15% vs. experimental data. Hybrid QM/MM approaches reduce errors .
  • Example Data :
ParameterMD ValueExperimental ValueError Source
3JH1,H2^3J_{H1,H2}4.2 Hz3.8 HzSolvent model
3JH2,H3^3J_{H2,H3}3.9 Hz3.5 HzForce field

Q. What strategies resolve low enantioselectivity in enzymatic synthesis of this compound?

  • Methodological Answer :

  • Substrate Engineering : Introduce steric hindrance (e.g., 2,2-disubstituted diketones) to enhance enzyme-substrate stereo-recognition .
  • Directed Evolution : Mutagenesis of KREDs (e.g., Pglu variant libraries) improves catalytic efficiency (kcat_{cat}/KM_M) by 5–10×.
  • Co-Solvent Optimization : Add 10–20% DMSO to stabilize enzyme conformation without denaturation.

Q. How does the stereochemistry of this compound influence its biological activity compared to diastereomers?

  • Methodological Answer :

  • Receptor Binding Assays : (1S,3S)-diol shows 10× higher affinity for prostaglandin F2α_{2α} receptors vs. (1R,3R)-isomer (IC50_{50} = 12 nM vs. 120 nM) .
  • Enzymatic Stability : Cis-diol resists oxidation by alcohol dehydrogenases (t1/2_{1/2} > 24 h) vs. trans-diol (t1/2_{1/2} = 2 h) due to steric protection of hydroxyl groups .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the acidity of this compound?

  • Methodological Answer :

  • pKa Variability : Measured pKa values range from 12.5–13.5 due to solvent effects (water vs. DMSO). Use potentiometric titration in anhydrous THF for consistent results.
  • Computational Validation : DFT (B3LYP/6-31G*) predicts pKa = 13.1, aligning with experimental data in aprotic solvents .

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